2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
Overview
Description
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 3-methoxyphenyl group and a nitro group at the 6th position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
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Step 1: Condensation Reaction
Reactants: o-phenylenediamine and 3-methoxybenzaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or methanol
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Step 2: Nitration Reaction
Reactants: Intermediate product from step 1 and nitric acid
Conditions: Controlled temperature (0-5°C) to avoid over-nitration
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Reduction: Formation of 2-(3-methoxyphenyl)-6-amino-1H-1,3-benzimidazol-1-ol
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to DNA and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-1H-benzimidazol-1-ol
- 2-(3-methoxyphenyl)-5-nitro-1H-1,3-benzimidazol-1-ol
- 2-(3-methoxyphenyl)-6-chloro-1H-1,3-benzimidazol-1-ol
Uniqueness
2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is unique due to the presence of both a methoxyphenyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
1-hydroxy-2-(3-methoxyphenyl)-6-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-21-11-4-2-3-9(7-11)14-15-12-6-5-10(17(19)20)8-13(12)16(14)18/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSUEGYEOOXEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210683 | |
Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400075-28-7 | |
Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400075-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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